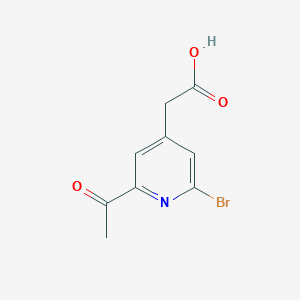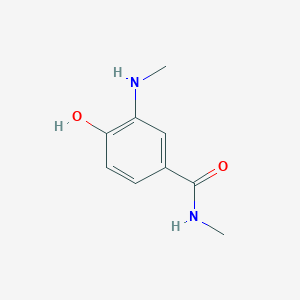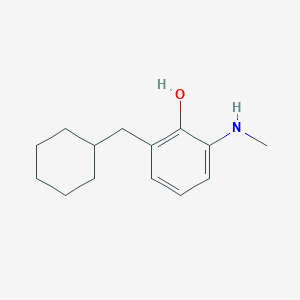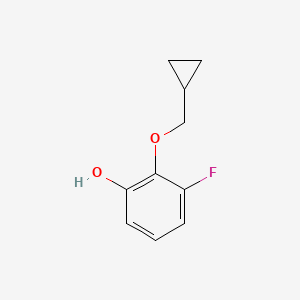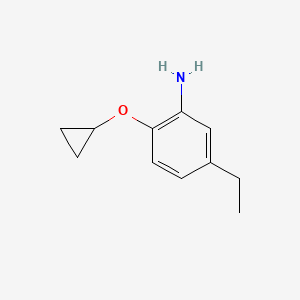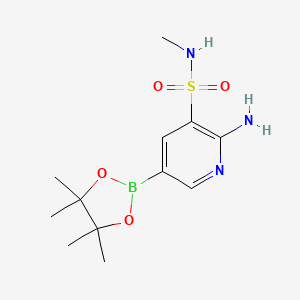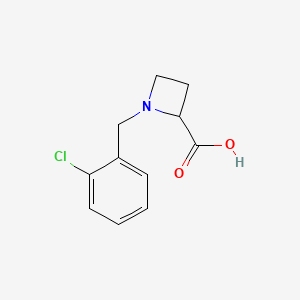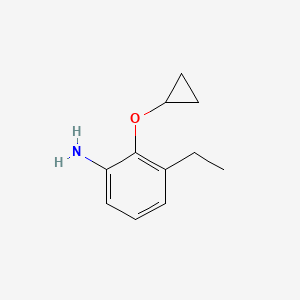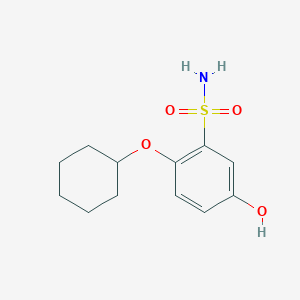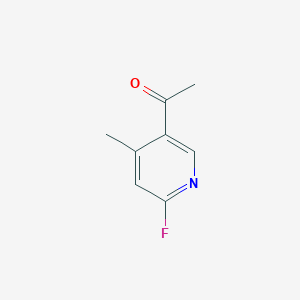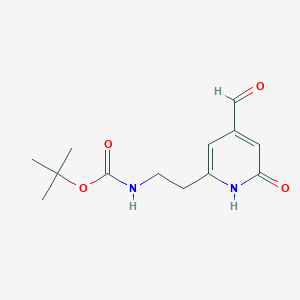
3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid involves several steps, typically starting with the preparation of picolinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of 3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. For example, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent .
類似化合物との比較
3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position.
Chromium(III) picolinate: A complex used as a dietary supplement for its role in zinc absorption.
Zinc picolinate: Another dietary supplement known for its bioavailability.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
3-cyclopropyloxy-5-(methylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-10(14)6-4-8(17-7-2-3-7)9(11(15)16)13-5-6/h4-5,7H,2-3H2,1H3,(H,12,14)(H,15,16) |
InChIキー |
FTKUZTCAFCNSNQ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=C(N=C1)C(=O)O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


